molecular formula C10H16O B1619403 Pinol CAS No. 2437-97-0

Pinol

Cat. No. B1619403
CAS RN: 2437-97-0
M. Wt: 152.23 g/mol
InChI Key: SKBXVAOMEVOTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Pinole” (also spelled “pinol” or “pinolli”) is a traditional pre-Hispanic food originating from indigenous cultures in Mexico and Central America.

  • Composition : Pinole is made by roasting maize (corn) kernels and grinding them into a fine powder. It often includes other ingredients like cocoa, cinnamon, and sweeteners.

  • Uses : Pinole is consumed as a nutritious beverage or porridge. It provides energy, fiber, and essential nutrients.

  • Health Benefits : Rich in complex carbohydrates, vitamins, and minerals.

  • Safety : Safe for consumption, but individuals with corn allergies should avoid it.




  • 2. Synthesis Analysis


    The synthesis of pine oil-based cleaners involves extracting pine oil from pine needles or wood. The process typically includes steam distillation or solvent extraction.


    3. Molecular Structure Analysis


    The main components of pine oil are α-pinene and β-pinene. These terpenes have a bicyclic structure and contribute to the characteristic pine scent.


    4. Chemical Reactions Analysis



    • Pine oil can undergo oxidation reactions when exposed to air, leading to changes in its aroma and color.

    • It can react with alkalis (such as sodium hydroxide) to form soap-like compounds, enhancing its cleaning properties.


    5. Mechanism of Action



    • Pine oil acts as a surfactant, breaking down grease and dirt.

    • Its antimicrobial properties help disinfect surfaces.


    6. Physical and Chemical Properties Analysis



    • Physical Properties :

      • Color: Pale yellow to amber

      • Odor: Strong pine scent

      • Solubility: Soluble in organic solvents



    • Chemical Properties :

      • Flammable

      • Oxidizable

      • Slightly acidic (due to the presence of acidic terpenes)




    7. Safety and Hazards



    • Safety :

      • Use in well-ventilated areas.

      • Avoid ingestion or eye contact.

      • Keep away from open flames.



    • Hazards :

      • Potential skin irritation (due to concentrated pine oil).

      • Combustible.




    8. Future Directions


    Research and development could focus on:



    • Formulating eco-friendly pine oil cleaners.

    • Investigating novel applications of pinole in functional foods.


    Scientific Research Applications

    Database Modeling

    • Persistent Inferential Object Oriented Language (PINOL): PINOL, as discussed by Ngu and Wong (1993), provides a classification scheme for object-oriented databases, facilitating economical and intuitive modeling of objects in multiple roles. This language incorporates a rule mechanism to establish relationships between objects in different classes, combining declarative and deductive capabilities within an object-oriented system (Ngu & Wong, 1993).

    Chemical Reactions and Mechanisms

    • Chemical Reactions of Pinol: Ravindranath and Srinivas (1983) studied the reaction of cis-carveol with triphenylphosphine and tetrachloromethane, which yielded trans-carvyl chloride and pinol. The study provides insights into the implications of these findings on the understanding of the reaction mechanism and suggests the use of an acid scavenger in applications involving acid-sensitive compounds (Ravindranath & Srinivas, 1983).
    • Reinvestigation of Pinol Chemistry: Wolinsky, Hutchins, and Thorstenson (1971) reinvestigated the chemistry of pinol, revealing various reactions and the formation of different compounds. This study enhances the understanding of pinol's chemical properties and its potential applications in various chemical processes (Wolinsky, Hutchins, & Thorstenson, 1971).

    Biotechnology and Bioengineering

    • Pinoresinol Production via Enzymatic Cascade: Lv et al. (2017) developed an in vivo enzymatic cascade for producing pinoresinol from eugenol. This method addresses the need for an efficient and cost-effective way to produce pinoresinol, a high-value natural lignan with potential pharmacological and food supplement applications (Lv et al., 2017).

    Ethnomedicine and Nutraceuticals

    • Pycnogenol: Nutraceutical Applications: Maimoona et al. (2011) reviewed the bark extract of Pinus pinaster, commercially known as pycnogenol, highlighting its antioxidative nature and role in various diseases. This extract is used as a food supplement and has demonstrated efficacy in overcoming many degenerative disorders (Maimoona, Naeem, Saddiqe, & Jameel, 2011)6. Pycnogenol's Therapeutic Applications: D'andrea (2010) provides an extensive review of pycnogenol, a plant extract obtained from the bark of the French maritime pine Pinus pinaster, focusing on its molecular, cellular, and functional bases of therapy. Pycnogenol is recognized for its strong antioxidant activity and is utilized globally as a nutritional supplement and phytochemical remedy for a range of diseases, from chronic inflammation to circulatory dysfunction (D'andrea, 2010).

    Environmental Science

    • Pinus Species as Bioindicators: Mičieta and Murín (1998) explored the suitability of selected species of genus Pinus as bioindicators of environmental pollution. Their research confirmed the potential of these species to indicate pollution levels and adaptive responses to pollution stress (Mičieta & Murín, 1998).
    • Antioxidant Potential of Pine Species: Guri, Kefalas, and Roussis (2006) evaluated the antioxidant efficacy of extracts from six Pinus species, contributing to the understanding of their potential applications in environmental science and health (Guri, Kefalas, & Roussis, 2006).

    properties

    IUPAC Name

    4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H16O/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SKBXVAOMEVOTGJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CCC2CC1OC2(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H16O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90871443
    Record name 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90871443
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    152.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Pinol

    CAS RN

    2437-97-0
    Record name Pinol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2437-97-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-Oxabicyclo(3.2.1)oct-3-ene, 4,7,7-trimethyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437970
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Pinol
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407159
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 6-Oxabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90871443
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.679
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pinol
    Reactant of Route 2
    Pinol
    Reactant of Route 3
    Pinol
    Reactant of Route 4
    Pinol
    Reactant of Route 5
    Pinol
    Reactant of Route 6
    Pinol

    Citations

    For This Compound
    40,700
    Citations
    G Dreyfuss, MJ Matunis, S Pinol-Roma… - Annual review of …, 1993 - annualreviews.org
    Messenger RNAs (mRNAs) are formed in the nuclei of eukaryotic cells by extensive posttranscriptional processing of primary transcripts of protein-cod ing genes (1, 2). These …
    G Dreyfuss, MS Swanson, S Piñol-Roma - Trends in biochemical sciences, 1988 - cell.com
    Heterogeneous nuclear ribonucleoprotein (hnRNP) particles, the amaures that package hnRNA, are one of the major constintents of the nucleus. Recent work has led to the …
    Number of citations: 531 www.cell.com
    J Peñuelas, I Filella, J Llusia, D Siscart… - Journal of experimental …, 1998 - academic.oup.com
    Summer-induced changes in gas exchange, fluorescence and reflectance were measured on leaves of two co-occurring Mediterranean small trees, Quercus ilex and Phillyrea latifolia, …
    Number of citations: 318 0-academic-oup-com.brum.beds.ac.uk
    J Peñuelas, J Pinol, R Ogaya… - International journal of …, 1997 - Taylor & Francis
    Water Index WI (R900/R970) was used for the estimation of plant water concentration (PWC) by ground-based, reflectance measurements. Reflectance and PWC were measured for …
    S Piñol-Roma, G Dreyfuss - Nature, 1992 - nature.com
    RNA polymerase II transcripts, heterogeneous nuclear RNAs (hnRNAs), associate in the nucleus with specific proteins that bind premessenger RNA (hnRNP proteins) 1,2 and with …
    Number of citations: 082 0-www-nature-com.brum.beds.ac.uk
    …, JM Belizán, U Farnot, Y Al-Mazrou, G Carroli, A Pinol… - The lancet, 2001 - thelancet.com
    Background We undertook a multicentre randomized controlled trial that compared the standard model of antenatal care with a new model that emphasises actions known to be …
    Number of citations: 975 www.thelancet.com
    J Piñol, J Terradas, F Lloret - Climatic change, 1998 - Springer
    A climatic series (1941 to 1994) from a Mediterranean locality of NE Spain was used to calculate two wildfire hazard indices based on daily meteorological data. Both fire hazard indices …
    Number of citations: 859 0-link-springer-com.brum.beds.ac.uk
    JD Fernández-Ballart, JL Piñol, I Zazpe… - British journal of …, 2010 - cambridge.org
    The aim of the present study was to assess reproducibility and relative validity of a self-administered FFQ used in the PREDIMED Study, a clinical trial for primary prevention of CVD by …
    Number of citations: 847 0-www-cambridge-org.brum.beds.ac.uk
    J Fontcuberta, B Martinez, A Seffar, S Pinol… - Physical review …, 1996 - APS
    The amplitude Δ ρ (T, H)/ρ and temperature TM, where the colossal magnetoresistance (CMR) response of L 1− x Ca x MnO 3 manganites are maximum, are found to be controlled by …
    Number of citations: 676 journals.aps.org
    V Piñol, A Castells, M Andreu, S Castellví-Bel… - Jama, 2005 - jamanetwork.com
    ContextThe selection of individuals for hereditary nonpolyposis colorectal cancer (HNPCC) genetic testing is challenging. Recently, the National Cancer Institute outlined a new set of …
    Number of citations: 618 jamanetwork.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.